5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Attachment of the Benzyl and Phenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.
Benzyl and Phenyl Substituted Triazoles: These compounds have similar substituents and may exhibit comparable properties.
Uniqueness
What sets 5-amino-1-(2-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific combination of substituents, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
5-amino-N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-5-9-15(10-12)20-18(24)16-17(19)23(22-21-16)11-14-8-4-3-7-13(14)2/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPQDUMSSGCGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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